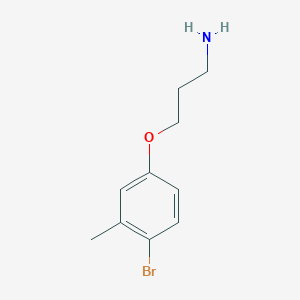
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 4,4-dimethyl-oxazolidin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction, where a suitable halogenating agent such as thionyl chloride or phosphorus trichloride is used.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment, followed by purification and isolation of the product.
Continuous Processing: Involves the continuous flow of reactants through a reactor, allowing for the constant production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone moiety can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Typical conditions involve the use of acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. Typical conditions involve the use of inert solvents and low temperatures.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups such as amines, alcohols, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols, alkanes, or other reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering or blocking signaling pathways.
Nucleic Acid Interaction: The compound may interact with DNA or RNA, affecting gene expression or replication processes.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-butanone: Similar structure but with a butanone moiety instead of an ethanone moiety.
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-pentanone: Similar structure but with a pentanone moiety instead of an ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
2-chloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)4-11-5-9(7)6(10)3-8/h3-5H2,1-2H3 |
Clé InChI |
DAEVZZCTWYBSSD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCN1C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)

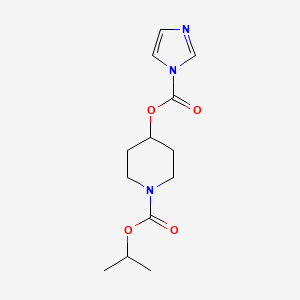
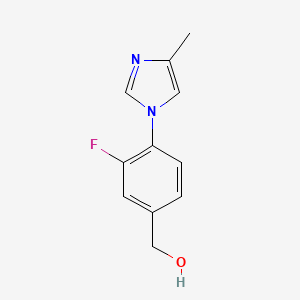
![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)
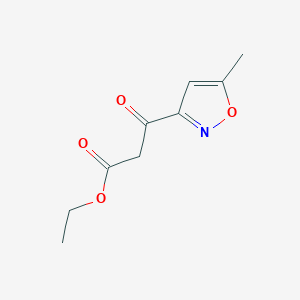

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)
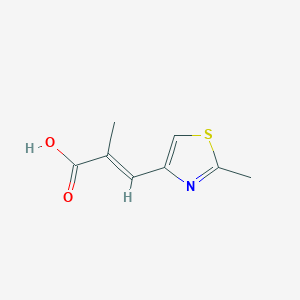

![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)
